![molecular formula C14H18N2O5 B6325927 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) CAS No. 25548-16-7](/img/structure/B6325927.png)
3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe)
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Description
3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) is 294.12157168 g/mol and the complexity rating of the compound is 380. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid, 95% (H-DL-Asp-DL-Phe-OMe) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemistry
This compound could have applications in the field of biochemistry . While the specific uses are not detailed, it’s possible that it could be used in the study of biochemical reactions or processes.
Enzymology
The compound might be used in enzymology, the study of enzymes . It could potentially be used to understand how enzymes work, or it could be used in the development of new enzymes.
Agrochemical Industry
In the agrochemical industry, this compound could be used in the development of herbicides and fungicides . It might also be used as a plant growth regulator .
Asymmetric Synthesis
This compound could have an important utility in asymmetric synthesis , a method used in the field of organic chemistry to create asymmetric, or chiral, molecules.
Free Radical Reactions
While not directly mentioned in relation to this compound, the mention of a similar compound in a discussion of free radical reactions suggests that it might have applications in this area of chemistry.
properties
IUPAC Name |
3-amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274359, DTXSID80860285 |
Source
|
Record name | Methyl alpha-aspartylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_20629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22839-47-0, 25548-16-7 |
Source
|
Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl alpha-aspartylphenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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